molecular formula C11H11Cl2N B2666618 3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287302-84-3

3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2666618
CAS RN: 2287302-84-3
M. Wt: 228.12
InChI Key: JHMMGLPVSRCMBX-UHFFFAOYSA-N
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Description

“3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that belongs to the class of bicyclo[1.1.1]pentanes . Bicyclo[1.1.1]pentanes (BCPs) are valuable bioisosteres that have been extensively studied and proven to be useful alternatives to benzene rings . They are often used in medicinal chemistry due to their unique structural features and physicochemical profiles .


Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially mimic ortho-substituted arenes, has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . In addition, a practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .

Future Directions

The future directions in the research of “3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds involve the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues . There is also a growing interest in the chemistry of these compounds driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .

properties

IUPAC Name

3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMMGLPVSRCMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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